molecular formula C10H19FN2 B1485597 1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane CAS No. 2165796-01-8

1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane

Cat. No. B1485597
CAS RN: 2165796-01-8
M. Wt: 186.27 g/mol
InChI Key: WIPBPECTVLVABL-NXEZZACHSA-N
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Description

1-(1R,2R)-2-Fluorocyclopentyl]-1,4-diazepane is an organofluorine compound with a chemical structure consisting of an alkyl-substituted cyclopentyl ring fused to a 1,4-diazepane ring. It is a unique compound with various applications in scientific research, ranging from synthesis and mechanism of action to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

  • The regiospecific synthesis of diazepine derivatives, including those with fluoro-substituents, has been detailed, emphasizing the structural uniqueness introduced by seven-membered diazepin-2-one moieties. These studies have expanded our understanding of the conformational properties and dynamic behavior of such compounds, as demonstrated through X-ray crystal structure analysis and NMR spectroscopy data (Alonso et al., 2020).

Medicinal Chemistry Applications

  • The 1,3-diazepine scaffold is highlighted for its significant applications in medicinal chemistry, particularly for designing compounds with a wide range of biological activities. This includes its presence in clinically used anticancer compounds and FDA-approved β-lactamase inhibitors, underscoring the versatility of diazepine derivatives in drug discovery and development (Malki et al., 2021).

Novel Synthesis Approaches

  • Innovative synthesis approaches for diazepane derivatives have been explored, including microwave-assisted synthesis and methods that allow for the rapid, efficient creation of these compounds. Such advancements in synthetic methodologies facilitate the exploration of diazepane derivatives for various applications, including pharmaceuticals (Wlodarczyk et al., 2007).

Antimicrobial and Enzyme Inhibition

  • Some diazepane compounds have shown promise in reducing the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating potential utility as efflux pump inhibitors (EPIs). This suggests a novel application in combating antibiotic resistance (Casalone et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2/c11-9-3-1-4-10(9)13-7-2-5-12-6-8-13/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPBPECTVLVABL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Reactant of Route 2
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Reactant of Route 3
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Reactant of Route 4
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Reactant of Route 5
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane
Reactant of Route 6
1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane

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